Antimicrobial Potency of Vestitol is Significantly Lower than its Demethylated Analog, Neovestitol
In a direct head-to-head comparison, vestitol exhibits 2- to 4-fold lower antimicrobial potency than its analog neovestitol. The difference arises from the presence of a methoxy group at the 4' position in vestitol, whereas neovestitol possesses a hydroxyl group [1]. This structural variation directly impacts the minimum inhibitory concentration (MIC) against common oral pathogens.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC range of 25-50 to 50-100 μg/mL |
| Comparator Or Baseline | Neovestitol with MIC range of <6.25 to 25-50 μg/mL |
| Quantified Difference | Neovestitol is up to 8-fold more potent at the lower range (6.25 vs 50 μg/mL). |
| Conditions | In vitro broth microdilution assay against Streptococcus mutans, Streptococcus sobrinus, Staphylococcus aureus, and Actinomyces naeslundii [1]. |
Why This Matters
This data prevents procurement of vestitol for high-potency antimicrobial applications where neovestitol would be the superior choice.
- [1] Bueno-Silva, B., et al. (2013). Anti-inflammatory and antimicrobial evaluation of neovestitol and vestitol isolated from Brazilian red propolis. Journal of Agricultural and Food Chemistry, 61(19), 4546-4550. https://doi.org/10.1021/jf305468f View Source
